molecular formula C13H17N3O B14942325 Benzamide, N-(imino-1-piperidinylmethyl)- CAS No. 7710-25-0

Benzamide, N-(imino-1-piperidinylmethyl)-

Cat. No.: B14942325
CAS No.: 7710-25-0
M. Wt: 231.29 g/mol
InChI Key: BUOBWDITQXTHGK-UHFFFAOYSA-N
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Description

Benzamide, N-(imino-1-piperidinylmethyl)- is a chemical compound with the molecular formula C₁₃H₁₇N₃O It is a derivative of benzamide, where the benzamide moiety is substituted with an imino-1-piperidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(imino-1-piperidinylmethyl)- typically involves the condensation of benzamide with an appropriate piperidine derivative. One common method is the reaction of benzamide with N-(imino-1-piperidinyl)methyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of Benzamide, N-(imino-1-piperidinylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(imino-1-piperidinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide moiety.

    Reduction: Reduced forms of the imino group.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Benzamide, N-(imino-1-piperidinylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-(imino-1-piperidinylmethyl)- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes, inhibiting their activity and thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound, which lacks the imino-1-piperidinylmethyl group.

    N-(imino-1-piperidinyl)methyl derivatives: Compounds with similar structures but different substituents on the benzamide moiety.

Uniqueness

Benzamide, N-(imino-1-piperidinylmethyl)- is unique due to the presence of the imino-1-piperidinylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

7710-25-0

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-[amino(piperidin-1-yl)methylidene]benzamide

InChI

InChI=1S/C13H17N3O/c14-13(16-9-5-2-6-10-16)15-12(17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,14,15,17)

InChI Key

BUOBWDITQXTHGK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=NC(=O)C2=CC=CC=C2)N

Origin of Product

United States

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